

Introduction: The Critical Role of Precision in PROTAC Preparation

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Compound of Interest

Compound Name: DT2216 HCl

Cat. No.: B1192669

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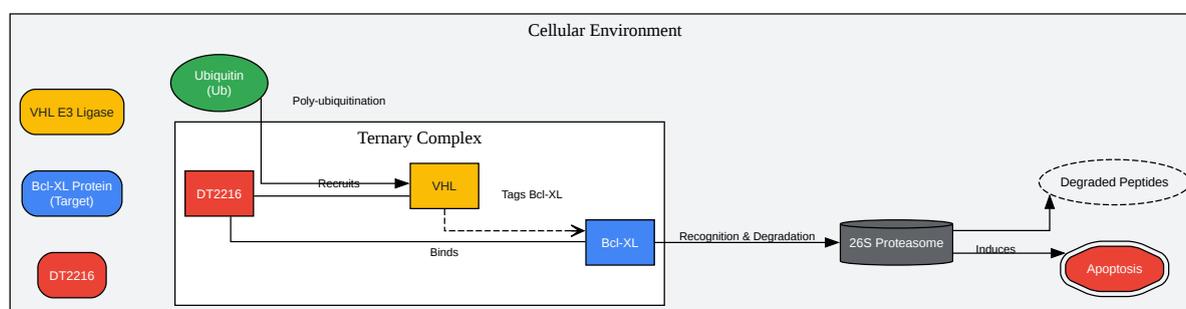
DT2216 is a pioneering molecule in the field of targeted protein degradation. As a Proteolysis-Targeting Chimera (PROTAC), it selectively targets the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-XL) for degradation, offering a promising therapeutic strategy for various cancers, including T-cell acute lymphoblastic leukemia (T-ALL) and other BCL-XL-dependent malignancies[1][2]. Unlike traditional inhibitors, DT2216 acts catalytically by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the Bcl-XL protein, leading to its ubiquitination and subsequent destruction by the proteasome[2][3][4]. This mechanism provides a potent and sustained antitumor effect while cleverly sparing platelets, which express minimal levels of VHL, thereby mitigating the dose-limiting thrombocytopenia seen with other Bcl-XL inhibitors[5][6].

The in vitro and in vivo efficacy of DT2216 is fundamentally dependent on the quality and accuracy of its preparation for experimental use. An improperly prepared stock solution—whether due to incomplete solubilization, degradation, or inaccurate concentration—can lead to inconsistent and unreliable data, undermining the validity of research findings. This guide, therefore, provides a detailed, field-proven protocol for the preparation of DT2216 stock solutions in Dimethyl Sulfoxide (DMSO). It moves beyond a simple list of steps to explain the scientific rationale behind each action, ensuring that researchers can prepare stable, reliable, and effective solutions for their critical experiments.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

DT2216 is a bivalent small molecule composed of a ligand that binds to Bcl-XL and another ligand that binds to the VHL E3 ligase, connected by a chemical linker[1][3]. Its mechanism of action is a classic example of PROTAC-mediated protein degradation:

- Ternary Complex Formation: DT2216 first binds to both the Bcl-XL protein (the target) and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.
- Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the Bcl-XL protein.
- Proteasomal Degradation: The poly-ubiquitinated Bcl-XL is now recognized as a substrate for the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades Bcl-XL into small peptides.
- Apoptosis Induction: The degradation of the anti-apoptotic Bcl-XL protein disrupts the balance of pro- and anti-apoptotic proteins within the cell. This shift triggers the intrinsic apoptosis pathway, leading to programmed cell death in cancer cells that depend on Bcl-XL for survival[2][3].



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Caption: The PROTAC mechanism of DT2216.

Quantitative Data and Storage Recommendations

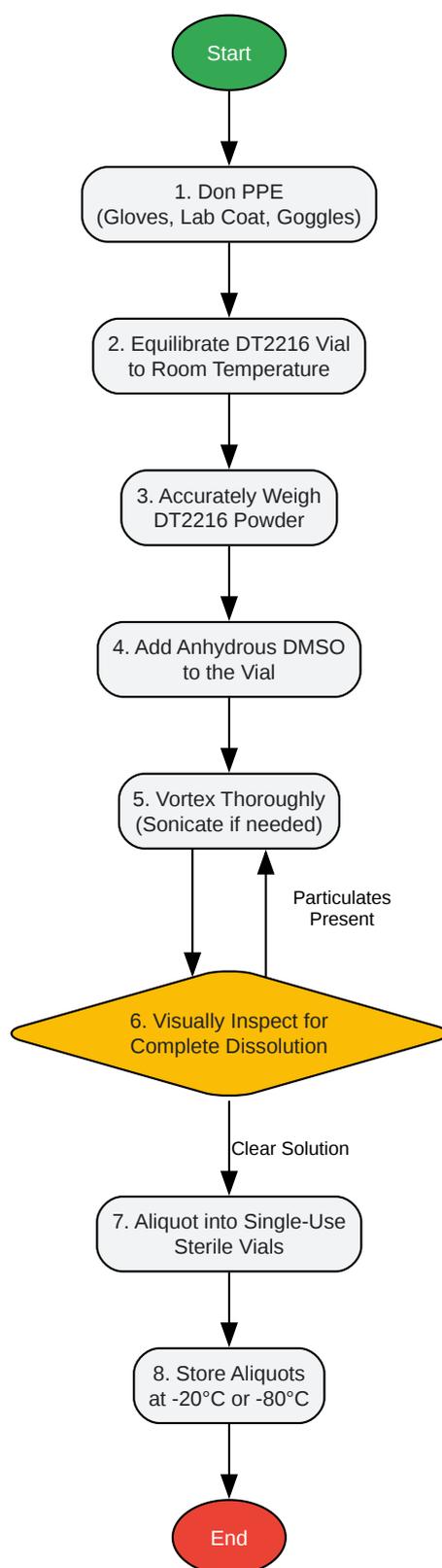
Accurate calculations and proper storage are paramount for experimental success. The following tables summarize key properties of DT2216.

Parameter	Value
Molecular Weight	1542.36 g/mol [7][8][9]
CAS Number	2365172-42-3[7]
Chemical Formula	C ₇₇ H ₉₆ ClF ₃ N ₁₀ O ₁₀ S ₄ [7][9]
Solubility in DMSO	≥ 20 mg/mL. Up to 50 mg/mL with ultrasonic assistance[1][7].

Condition	Storage Temperature	Duration	Notes
Solid Powder	-20°C	Up to 3 years[10]	Store in a dry, dark environment.
DMSO Stock Solution	-20°C	Up to 1 month[1][10] [11]	Recommended for short-term use.
DMSO Stock Solution	-80°C	Up to 6 months[1][10] [11]	Recommended for long-term storage.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the protocol, from initial safety checks to final storage.



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Caption: Workflow for preparing DT2216 stock solution.

Detailed Protocol for 10 mM DT2216 Stock Solution in DMSO

This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for serial dilutions in cell-based assays.

Materials and Equipment

- DT2216 powder (MW: 1542.36 g/mol)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[1][8]
- Calibrated analytical balance
- Sterile, amber or opaque microcentrifuge tubes or cryovials
- Vortex mixer
- Pipettors and sterile tips
- Personal Protective Equipment (PPE): Butyl gloves, safety goggles, lab coat[12][13]
- (Optional) Ultrasonic water bath

Part A: Safety and Handling Precautions

- DMSO Permeability: DMSO is readily absorbed through the skin and can carry dissolved substances with it[14][15]. Always handle DT2216 and DMSO in a well-ventilated area or a chemical fume hood.
- Personal Protective Equipment: Wear appropriate PPE, including butyl gloves (which offer better resistance to DMSO than nitrile), a lab coat, and safety goggles[13].
- Spill Procedures: In case of a spill, absorb the liquid with an inert material, clean the area with soap and water, and dispose of the waste according to your institution's hazardous waste guidelines[12].

Part B: Stock Solution Preparation (Target: 1 mL of 10 mM Stock)

- Calculation of Mass:
 - The goal is a 10 mM (0.010 mol/L) solution.
 - $\text{Mass (g)} = \text{Concentration (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (mg)} = 10 \text{ mM} \times 1 \text{ mL} \times 1542.36 \text{ g/mol} = 15.42 \text{ mg}$
 - Action: Accurately weigh 15.42 mg of DT2216 powder.
 - Causality: Precise weighing is the foundation of an accurate stock concentration. Using a calibrated analytical balance is non-negotiable for reproducibility.
- Equilibration and Weighing:
 - Action: Before opening, allow the vial of DT2216 powder to equilibrate to room temperature for 15-20 minutes. Transfer the weighed powder into a sterile vial appropriate for the final volume.
 - Causality: This prevents atmospheric moisture from condensing on the cold powder, which could affect its weight and stability.
- Solubilization:
 - Action: Add 1 mL of anhydrous DMSO to the vial containing the 15.42 mg of DT2216.
 - Causality: DMSO is hygroscopic, meaning it absorbs moisture from the air^[14]. Using fresh, anhydrous DMSO is critical, as moisture can reduce the solubility of many organic compounds and potentially promote degradation^[8].
- Dissolution and Verification:
 - Action: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain. If the compound is slow to dissolve, sonicate the vial in a water bath for 5-10 minutes.

- Causality: Complete dissolution is essential. Undissolved compound leads to a lower-than-calculated stock concentration. Sonication provides energy to break up small agglomerates of powder, facilitating their interaction with the solvent[16][17].
- Aliquoting and Storage:
 - Action: Once a clear solution is obtained, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile, tightly sealed cryovials.
 - Causality: Aliquoting is the single most effective way to preserve the integrity of the stock solution. It prevents contamination from repeated pipetting and degradation caused by multiple freeze-thaw cycles[1][10].
- Final Storage:
 - Action: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).
 - Causality: Low temperatures drastically slow the chemical degradation of the compound in solution.

Trustworthiness: A Self-Validating System

This protocol is designed to be a self-validating system by incorporating critical control points that ensure the final product is reliable and consistent.

- Purity of Reagents: The protocol mandates the use of anhydrous DMSO. This minimizes the risk of hydrolysis or precipitation caused by water contamination, a common failure point in stock preparation.
- Gravimetric Accuracy: Reliance on a calibrated analytical balance ensures the starting mass of DT2216 is accurate, directly validating the final concentration.
- Visual Confirmation: The visual inspection step serves as a direct quality control check. A perfectly clear solution confirms complete solubilization, while any cloudiness or precipitate immediately flags a problem that must be addressed (e.g., further sonication) before proceeding.

- **Stability by Design:** The practice of creating single-use aliquots and storing them at -80°C is a proactive measure to prevent the two main causes of stock solution failure: freeze-thaw degradation and microbial/cross-contamination. Each time an aliquot is thawed for an experiment, the researcher is using a solution that is effectively "fresh," ensuring consistency from one experiment to the next.

Troubleshooting Common Issues

Issue	Potential Cause	Recommended Solution
DT2216 powder is not dissolving.	1. Insufficient mixing.2. Non-anhydrous DMSO used.3. Concentration exceeds solubility limit.	1. Continue vortexing and/or sonicate the solution for 10-15 minutes[16].2. Use a fresh, unopened bottle of anhydrous DMSO.3. Re-calculate to prepare a slightly more dilute stock solution.
Precipitation occurs when diluting into aqueous media.	The compound's solubility is much lower in aqueous solutions than in pure DMSO.	1. Perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous buffer or cell culture medium.2. Ensure the final DMSO concentration in your working solution is low (typically $<0.5\%$) to avoid cell toxicity and solubility issues[10].
Inconsistent experimental results.	1. Stock solution degraded from repeated freeze-thaw cycles.2. Inaccurate initial concentration.	1. Discard the old stock and prepare a fresh batch following the protocol, ensuring proper aliquoting.2. Review all calculations and ensure the analytical balance was properly calibrated.

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